molecular formula C12H20O2 B14425771 6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 85739-40-8

6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B14425771
CAS No.: 85739-40-8
M. Wt: 196.29 g/mol
InChI Key: CGKANXKMSNKKIC-UHFFFAOYSA-N
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Description

6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound characterized by a unique structural framework. This compound is notable for its tert-butyl group attached to the bicyclo[4.1.0]heptane ring system, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the formation of the bicyclic structure in a single step under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to maximize output and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the development of biologically active molecules and as a probe for studying biochemical pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific ring structure and the presence of the tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

85739-40-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

6-tert-butylbicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C12H20O2/c1-10(2,3)12-7-5-4-6-11(12,8-12)9(13)14/h4-8H2,1-3H3,(H,13,14)

InChI Key

CGKANXKMSNKKIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CCCCC1(C2)C(=O)O

Origin of Product

United States

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